Pyridazin-3(4H)-one

Overview

Description

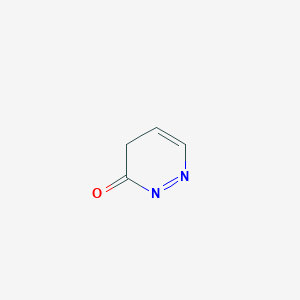

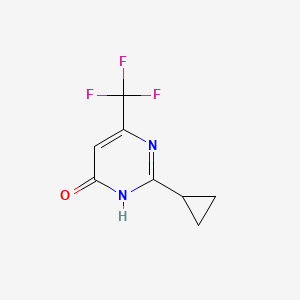

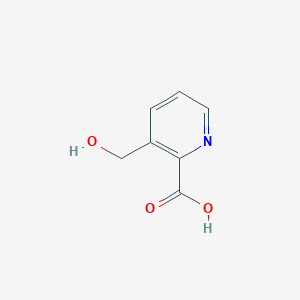

Pyridazin-3(4H)-one is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .

Synthesis Analysis

The synthesis of Pyridazin-3(4H)-one involves a simple, two-step process starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines . The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner–Wadsworth–Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .Molecular Structure Analysis

The molecular structure of Pyridazin-3(4H)-one consists of a six-membered ring with two adjacent nitrogen atoms . This structure is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .Chemical Reactions Analysis

Pyridazin-3(4H)-one can undergo a variety of chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Physical And Chemical Properties Analysis

Pyridazin-3(4H)-one is a colorless liquid with a boiling point of 208 °C . It is soluble in water and miscible in dioxane and ethanol .Scientific Research Applications

Synthesis and Chemistry

N-Functionalized Derivatives : Pyridazin-3(2H)-one systems, due to their biological properties, are extensively used in the pharmaceutical and agrochemical industries. They serve as core scaffolds in the synthesis of polyfunctional pyridazinone systems through sequential nucleophilic substitution reactions (Pattison et al., 2009).

Structural Studies : The synthesis of pyridazin-3(2H)-one derivatives and their characterization through various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, are pivotal in understanding their molecular structure and properties (Kalai et al., 2020).

Pharmacological Significance

- Versatile Pharmacophore : Pyridazin-3(2H)-one derivatives have a wide range of pharmacological effects, such as antihypertensive, anti-inflammatory, and antimicrobial activities. Their easy functionalization makes them an attractive choice for designing new drugs (Bansal & Thota, 2013).

Agricultural Applications

- Crop Protection : Pyridazinones play a crucial role in crop protection products, especially in the synthesis of herbicides and insecticides. Their chemical properties are favorable for developing biologically active pyridazines for agricultural use (Stevenson et al., 2005).

Advanced Functional Group Transformations

- Organic Synthesis : Pyridazin-3(2H)-one derivatives are efficient and recyclable functional group carriers for various important organic reactions, playing a significant role in the synthesis of pyridazine derivatives (Kang et al., 2018).

Material Science

- Electrochemical Properties : The electrochemical reduction of pyridazin-3-ones in various mediums has been studied, which is crucial for understanding their reactivity and potential applications in material science (Hazard et al., 1990).

Mechanism of Action

Future Directions

Pyridazin-3(4H)-one and its derivatives have potential applications in the field of medicine. For instance, the optimization of the previously reported 4‐amino and 4‐ureido pyridazinone‐based series of FABP4 inhibitors has led to the identification of a more potent analog with potential in treating cancer and other illnesses .

Relevant Papers Several papers have been published on Pyridazin-3(4H)-one and its derivatives. These include studies on the synthesis of new 4,6-disubstituted pyridazin-3(2H)-ones , the inhibitory mode of N-phenyl-4-pyrazolo[1,5-b] pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3 , and the synthesis and evaluation of anticancer activity of some novel 6-aryl-2 .

properties

IUPAC Name |

4H-pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDZRAXCPMTNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN=NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)